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Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892 Get Quote

An Important Note on Current Research Status: As of early 2026, publicly accessible scientific

literature, including peer-reviewed journals and patent databases, lacks detailed experimental

studies, comprehensive spectroscopic analysis, and in-depth biological evaluations specifically

for 4-(Morpholin-4-ylsulfonyl)phenol. While this compound is commercially available as a

research chemical, its primary role appears to be that of a synthetic intermediate rather than a

well-characterized bioactive agent. Consequently, this guide provides a foundational

understanding based on available data and established principles of organic and medicinal

chemistry, while clearly delineating areas where specific data is not yet available.

Nomenclature and Structural Identification
The compound in focus is unambiguously identified by the International Union of Pure and

Applied Chemistry (IUPAC) as 4-(Morpholin-4-ylsulfonyl)phenol. It is also commonly referred

to as 4-(Morpholinosulfonyl)phenol.

Key Identifiers:
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Identifier Value Source

CAS Number 3077-65-4 ,

Molecular Formula C₁₀H₁₃NO₄S ,

Molecular Weight 243.28 g/mol ,

Canonical SMILES
C1COCCN1S(=O)

(=O)C2=CC=C(C=C2)O

InChIKey
LYIHIMLRHVZNJK-

UHFFFAOYSA-N

The structure features a phenol ring substituted at the para-position with a sulfonyl group,

which in turn is linked to the nitrogen atom of a morpholine ring. This combination of a phenol,

a sulfonamide, and a morpholine moiety suggests potential for diverse chemical reactivity and

biological interactions.

Physicochemical Properties
Based on supplier data and computational models, the following properties can be ascribed to

4-(Morpholin-4-ylsulfonyl)phenol:
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Property Value Notes

Physical Form Solid, typically a powder.

Melting Point 149-152 °C

Solubility

Expected to be soluble in polar

organic solvents like DMSO,

DMF, and alcohols. Aqueous

solubility is likely limited but

enhanced at higher pH due to

the acidic phenolic proton.

Inferred from structure

Acidity (pKa)

The phenolic hydroxyl group is

the primary acidic site. Its pKa

is expected to be slightly lower

(more acidic) than phenol itself

(~10.0) due to the electron-

withdrawing nature of the para-

sulfonyl group.

Inferred from structure

Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Plausible Synthetic Routes
While a specific, peer-reviewed synthesis protocol for 4-(Morpholin-4-ylsulfonyl)phenol is not

readily available, its structure suggests two primary, logical synthetic disconnections.
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Route A: Sulfonamide Bond Formation

Route B: Sulfonylation of Phenol

4-(Morpholin-4-ylsulfonyl)phenol

4-Hydroxybenzenesulfonyl chloride

Disconnect S-N bond

Morpholine Phenol

Disconnect Ar-S bond

Morpholine-4-sulfonyl chloride

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 4-(Morpholin-4-ylsulfonyl)phenol.

Route A: Sulfonamide formation from a sulfonyl chloride and an amine. This is the most

conventional and likely approach. The reaction involves the nucleophilic attack of morpholine

on 4-hydroxybenzenesulfonyl chloride. The phenolic hydroxyl group would likely require

protection (e.g., as a methyl or benzyl ether) to prevent side reactions with the sulfonyl chloride,

followed by a deprotection step.

Route B: Electrophilic sulfonylation of a phenol. This route involves the reaction of phenol with

morpholine-4-sulfonyl chloride, likely under Friedel-Crafts-type conditions. This approach often

suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, which would

necessitate challenging purification.

Proposed Experimental Protocol (Hypothetical)
The following protocol is a scientifically plausible, though not experimentally verified, procedure

based on Route A, which represents the most logical and controllable synthetic strategy.

Workflow Diagram:
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Caption: Hypothetical workflow for the synthesis of the target compound.
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Causality and Experimental Choices:

Protection Strategy: The phenolic proton is acidic and would react with the base or the

sulfonyl chloride itself. Protecting it as an ether (e.g., benzyl ether) renders it inert to the

reaction conditions. The benzyl group is chosen as it can be selectively removed under mild

hydrogenolysis conditions that will not affect the rest of the molecule.

Base and Solvent: A tertiary amine base like triethylamine (TEA) or pyridine is used to

neutralize the HCl generated during the reaction, driving it to completion. An aprotic solvent

like dichloromethane (DCM) is selected to dissolve the reactants without participating in the

reaction.

Purification: Standard purification techniques are employed. An initial aqueous work-up

removes water-soluble byproducts. Final purification by recrystallization or chromatography

is necessary to achieve high purity, which is critical for subsequent analytical and biological

studies.

Spectroscopic and Analytical Characterization
(Predicted)
No experimental spectra for 4-(Morpholin-4-ylsulfonyl)phenol are available in the public

domain. However, the expected spectroscopic features can be predicted based on its structure.
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Technique Predicted Features

¹H NMR

- Aromatic Protons: Two doublets in the

aromatic region (δ 7.0-8.0 ppm), characteristic

of a 1,4-disubstituted benzene ring. The doublet

downfield corresponds to protons ortho to the

electron-withdrawing sulfonyl group. -

Morpholine Protons: Two multiplets (or triplets)

around δ 3.0-4.0 ppm. The protons adjacent to

the nitrogen (N-CH₂) will be slightly downfield

from those adjacent to the oxygen (O-CH₂). -

Phenolic Proton: A broad singlet (δ 9.0-11.0

ppm), exchangeable with D₂O.

¹³C NMR

- Aromatic Carbons: Four signals in the aromatic

region (δ 115-160 ppm). The carbon bearing the

OH group (C-OH) would be the most downfield,

and the carbon bearing the sulfonyl group (C-S)

would also be distinct. - Morpholine Carbons:

Two signals in the aliphatic region (δ 45-70

ppm), corresponding to the N-CH₂ and O-CH₂

carbons.

IR Spectroscopy

- O-H Stretch: A broad absorption band in the

region of 3200-3600 cm⁻¹. - S=O Stretch: Two

strong, characteristic absorption bands for the

sulfonyl group, typically around 1350-1300 cm⁻¹

(asymmetric) and 1160-1140 cm⁻¹ (symmetric).

- C-N Stretch: A moderate absorption around

1200-1350 cm⁻¹. - C-O Stretch (Phenol): A

strong absorption around 1200 cm⁻¹. - Aromatic

C=C Stretch: Peaks in the 1450-1600 cm⁻¹

region.

Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to

the molecular weight (243.28 g/mol ). High-

resolution mass spectrometry would confirm the

elemental composition C₁₀H₁₃NO₄S. - Key

Fragments: Fragmentation would likely involve
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the loss of the morpholine ring, cleavage of the

S-N bond, and cleavage of the Ar-S bond.

Analytical Protocol: Quality Control A self-validating system for confirming the identity and purity

of a synthesized batch would involve:

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the presence of

impurities.

Melting Point Analysis: A sharp melting point range (e.g., 149-152 °C) indicates high purity.

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence

of proton- or carbon-containing impurities.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to determine

purity quantitatively (e.g., >98%).

Mass Spectrometry: To confirm the molecular weight and elemental composition.

Biological Activity and Therapeutic Potential
(Exploratory Outlook)
There is no specific biological data available for 4-(Morpholin-4-ylsulfonyl)phenol. However,

the individual structural motifs provide a basis for hypothesizing potential biological activities.

Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a

wide range of drugs, including antibacterial agents (by inhibiting dihydropteroate synthase),

diuretics (by inhibiting carbonic anhydrase), and anti-inflammatory drugs (e.g., celecoxib).[1]

[2]

Phenol Moiety: Phenolic compounds are known for their antioxidant properties and their

ability to interact with various biological targets, including enzymes and receptors.[3] The

hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for

molecular recognition at a biological target.
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Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to

improve physicochemical properties such as aqueous solubility and metabolic stability, and

to serve as a key binding element.[4]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of sulfonamides as enzyme inhibitors, one could hypothesize that 4-
(Morpholin-4-ylsulfonyl)phenol might act as an inhibitor of enzymes like carbonic anhydrase

or various kinases.

4-(Morpholin-4-ylsulfonyl)phenol
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Caption: Hypothetical inhibition of an enzyme active site.

Future Research Directions: To elucidate the therapeutic potential of this compound, a

systematic biological evaluation would be required, including:

Screening: Testing against a panel of common drug targets, such as kinases, proteases, and

carbonic anhydrases.
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Cell-based Assays: Evaluating its effects on cell proliferation, inflammation, and other cellular

processes in relevant disease models.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to

understand how structural modifications impact biological activity.

Conclusion
4-(Morpholin-4-ylsulfonyl)phenol is a well-defined chemical entity with a structure that

combines three pharmacologically relevant motifs. While it is commercially available for

research purposes, there is a notable absence of detailed scientific literature regarding its

synthesis, comprehensive characterization, and biological function. The information presented

in this guide is based on established chemical principles and data from analogous structures,

providing a robust framework for researchers interested in exploring this compound. Future

experimental work is essential to fully characterize its properties and unlock its potential in

medicinal chemistry and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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